4-Chloro-6,7-dimethoxy-2-phenylquinazoline

Descripción general

Descripción

4-Chloro-6,7-dimethoxy-2-phenylquinazoline is a chemical compound with the molecular formula C16H13ClN2O2 and a molecular weight of 300.74 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6,7-dimethoxy-2-phenylquinazoline typically involves multiple steps. One common method starts with the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. The next step involves reduction cyclization to produce 4-hydroxy-6,7-dimethoxyquinoline, which is finally chlorinated to yield 4-chloro-6,7-dimethoxyquinoline .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves accessible raw materials, mild reaction conditions, and efficient purification steps to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-6,7-dimethoxy-2-phenylquinazoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

4-Chloro-6,7-dimethoxy-2-phenylquinazoline has been shown to exhibit significant cytotoxicity against various human tumor cell lines. The compound targets microtubules, which are critical for cell division and morphology. By disrupting microtubule dynamics, it can induce apoptosis in cancer cells, making it a candidate for antitumor therapy.

Case Studies

Research has demonstrated that derivatives of 2-phenyl-4-quinazolinones, including 4-chloro variants, possess potent anticancer activity. In vitro studies indicated that these compounds were effective against cell lines such as:

- Ovarian Cancer (1A9)

- Lung Carcinoma (A-549)

- Breast Cancer (MCF-7)

- Prostate Cancer (PC3)

For instance, specific derivatives showed an ED50 value of less than 1 µg/mL against multiple cancer cell lines, indicating strong potency in inhibiting tumor growth .

Inhibition of Platelet Aggregation

Therapeutic Implications

Another notable application of this compound is its role in inhibiting platelet aggregation. This property is crucial in preventing thrombotic events in cardiovascular diseases. The compound's mechanism involves the modulation of signaling pathways that lead to platelet activation and aggregation.

Experimental Findings

Studies have reported that certain quinazoline derivatives significantly inhibited platelet aggregation in vitro. For example, compounds similar to this compound demonstrated effective antiplatelet activity at concentrations that did not compromise cellular viability .

Other Biological Activities

Potential Effects on Muscle Contractility

Recent investigations into related compounds suggest that quinazoline derivatives may influence muscle contractility through calcium ion modulation. In silico analyses indicated that these compounds could enhance calcium currents by interacting with muscarinic acetylcholine receptors and serotonin receptors . This suggests potential applications in gastrointestinal motility disorders or other conditions where muscle contractility is affected.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-chloro-6,7-dimethoxy-2-phenylquinazoline involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and exerting its biological effects .

Comparación Con Compuestos Similares

4-Amino-2-chloro-6,7-dimethoxyquinazoline: This compound has similar structural features but contains an amino group instead of a phenyl group.

2,4-Dichloro-6,7-dimethoxyquinazoline: This compound has two chlorine atoms and is used in similar synthetic applications.

Uniqueness: 4-Chloro-6,7-dimethoxy-2-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Actividad Biológica

4-Chloro-6,7-dimethoxy-2-phenylquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

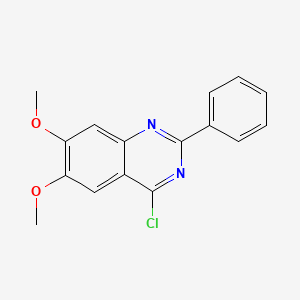

The chemical structure of this compound can be represented as follows:

This compound features a chloro group at the 4-position and methoxy groups at the 6 and 7 positions of the quinazoline ring, along with a phenyl group at the 2-position. Its unique structure contributes to its biological activity.

The primary mechanism of action for this compound involves its ability to inhibit cellular proliferation. Research indicates that it interacts with specific molecular targets within cancer cells, leading to the disruption of key signaling pathways that promote tumor growth.

Key Mechanisms:

- Inhibition of Proliferation : The compound has shown potent anti-proliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .

- Target Interaction : It is believed to inhibit tyrosine kinase activity, particularly targeting the c-Met pathway, which is crucial in cancer development .

Pharmacokinetics

This compound is characterized by:

- Solubility : The compound is insoluble in water, which may affect its bioavailability and distribution within biological systems .

- Stability : Its stability can be influenced by environmental factors such as temperature and pH .

Anticancer Properties

The anticancer potential of this compound has been demonstrated in several studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 0.030 ± 0.008 | Inhibition of cell proliferation |

| MCF-7 | Moderate | Antiproliferative activity |

| MKN-45 | Moderate | Tumor growth inhibition |

These findings suggest that the compound may serve as a lead candidate for further development into anticancer therapies.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest potential applications in:

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of various quinazoline derivatives on A549 and MCF-7 cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity and induced apoptosis in cancer cells .

- Pharmacological Testing : In vivo studies have shown that administering this compound led to a marked reduction in tumor size in xenograft models .

Propiedades

IUPAC Name |

4-chloro-6,7-dimethoxy-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-20-13-8-11-12(9-14(13)21-2)18-16(19-15(11)17)10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUAKKINLOJPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427915 | |

| Record name | 4-chloro-6,7-dimethoxy-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221697-86-5 | |

| Record name | 4-chloro-6,7-dimethoxy-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.